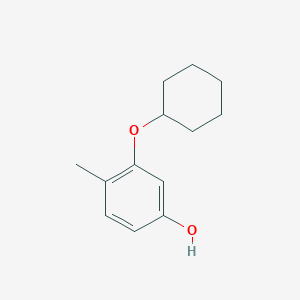
3-(Cyclohexyloxy)-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexyloxy)-4-methylphenol is an organic compound that features a phenol group substituted with a cyclohexyloxy group at the 3-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-4-methylphenol typically involves the reaction of 4-methylphenol with cyclohexanol in the presence of an acid catalyst. The reaction proceeds via an etherification process where the hydroxyl group of cyclohexanol reacts with the phenolic hydroxyl group of 4-methylphenol to form the cyclohexyloxy ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexyloxy)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexyloxy-4-methylcyclohexanol.
Substitution: The phenolic hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of cyclohexyloxy-4-methylquinone.
Reduction: Formation of cyclohexyloxy-4-methylcyclohexanol.
Substitution: Formation of various substituted phenols depending on the electrophile used.
Scientific Research Applications
3-(Cyclohexyloxy)-4-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclohexyloxy)-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which may influence its biological activity. The cyclohexyloxy group can enhance the compound’s lipophilicity, affecting its ability to interact with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenol: Lacks the cyclohexyloxy group, resulting in different chemical and physical properties.
3-Cyclohexyloxyphenol: Lacks the methyl group, which can influence its reactivity and applications.
4-Cyclohexyloxyphenol: Similar structure but with the cyclohexyloxy group at a different position, affecting its properties.
Uniqueness
3-(Cyclohexyloxy)-4-methylphenol is unique due to the presence of both the cyclohexyloxy and methyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-cyclohexyloxy-4-methylphenol |
InChI |
InChI=1S/C13H18O2/c1-10-7-8-11(14)9-13(10)15-12-5-3-2-4-6-12/h7-9,12,14H,2-6H2,1H3 |
InChI Key |
USRVISCPUTUVIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)O)OC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


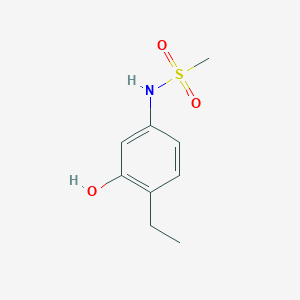
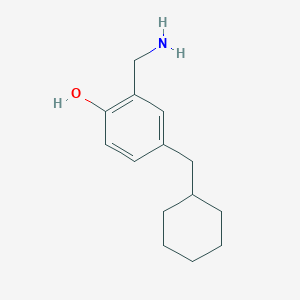
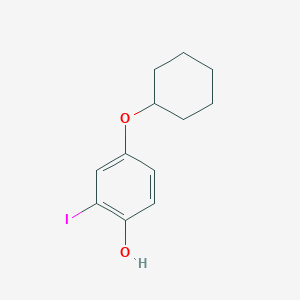
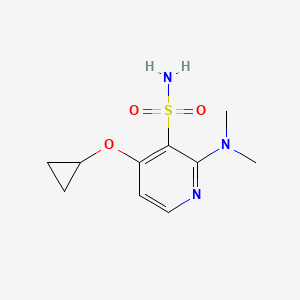

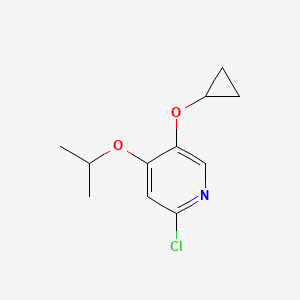
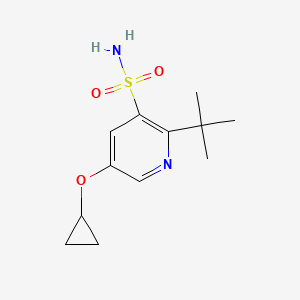
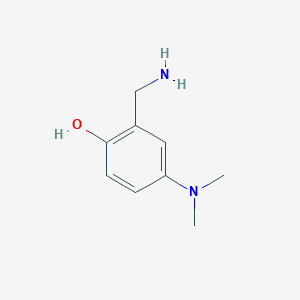


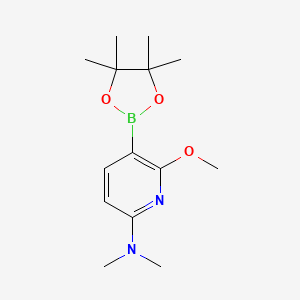
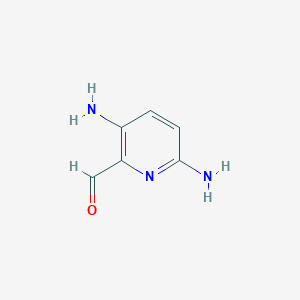
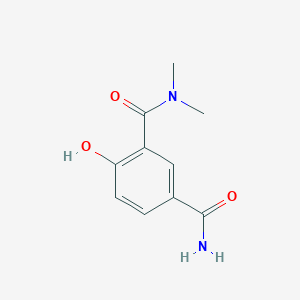
![2-[3-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14836755.png)
